3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile
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Overview
Description
3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of bromine, chlorine, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-2-methylbenzaldehyde with a suitable chlorinating agent and a nitrile source. One common method involves the use of phosphorus pentachloride (PCl5) as the chlorinating agent and acetonitrile as the nitrile source. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylphenyl derivatives: Compounds with similar phenyl ring substitutions.
Chloroprop-2-enenitrile derivatives: Compounds with similar nitrile and chlorine substitutions.
Uniqueness
3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile is unique due to the specific combination of bromine, chlorine, and nitrile groups attached to the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H7BrClN |
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Molecular Weight |
256.52 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile |
InChI |
InChI=1S/C10H7BrClN/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-4,6H,1H3 |
InChI Key |
QVLMFAABVBEPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=CC#N)Cl |
Origin of Product |
United States |
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